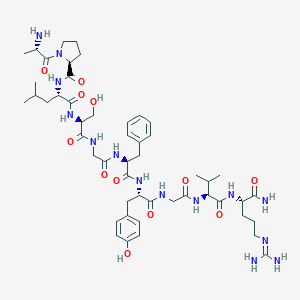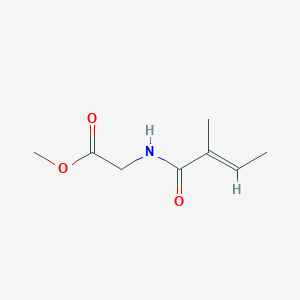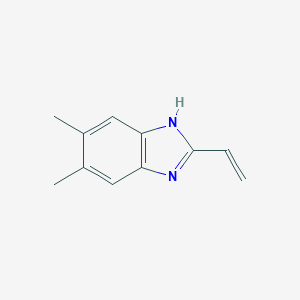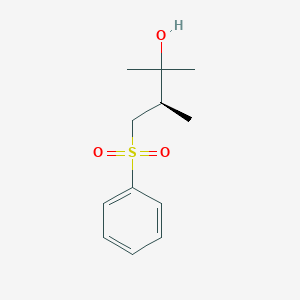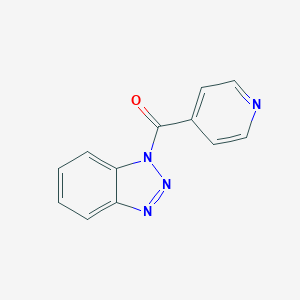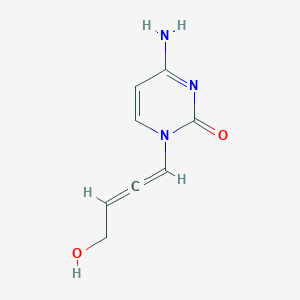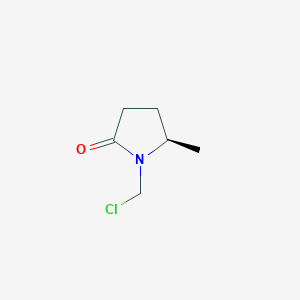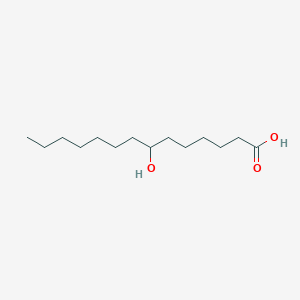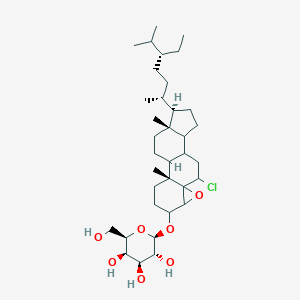
Blattellastanoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blattellastanoside A is a natural product isolated from the leaves of the plant Blattella germanica. It has been found to have various biological activities, including antifungal, antibacterial, and antiviral properties. In recent years, Blattellastanoside A has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Blattellastanoside A is not fully understood. However, it is believed to exert its biological activities by disrupting the cell membrane of microorganisms, leading to their death. Blattellastanoside A has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
Blattellastanoside A has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lipase and α-glucosidase, which are involved in lipid and carbohydrate metabolism. Blattellastanoside A has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Blattellastanoside A has several advantages for lab experiments. It is a natural product, which makes it easier to obtain and purify. It also has a broad spectrum of biological activities, which makes it useful for studying various diseases. However, one of the limitations of Blattellastanoside A is that it has low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Blattellastanoside A. One area of research is the development of Blattellastanoside A derivatives with enhanced biological activities. Another area of research is the investigation of the mechanism of action of Blattellastanoside A, which can provide insights into its therapeutic potential. Additionally, the use of Blattellastanoside A in combination with other drugs for the treatment of diseases is an area of research that holds promise.
Synthesemethoden
Blattellastanoside A can be synthesized using a multi-step approach. The starting material is usually the plant extract of Blattella germanica, which is then purified using various chromatographic techniques. The purified extract is then subjected to chemical reactions, such as acid hydrolysis, esterification, and glycosylation, to yield Blattellastanoside A.
Wissenschaftliche Forschungsanwendungen
Blattellastanoside A has been extensively studied for its potential therapeutic applications. It has been found to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, Blattellastanoside A has been found to have antiviral activity against the influenza virus.
Eigenschaften
CAS-Nummer |
149864-63-1 |
|---|---|
Produktname |
Blattellastanoside A |
Molekularformel |
C35H59ClO7 |
Molekulargewicht |
627.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[[(2R,9R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H59ClO7/c1-7-20(18(2)3)9-8-19(4)22-10-11-23-21-16-27(36)35-31(43-35)25(13-15-34(35,6)24(21)12-14-33(22,23)5)41-32-30(40)29(39)28(38)26(17-37)42-32/h18-32,37-40H,7-17H2,1-6H3/t19-,20-,21?,22-,23?,24?,25?,26-,27-,28+,29+,30-,31?,32-,33-,34-,35?/m1/s1 |
InChI-Schlüssel |
HAAIKLIMLBUYHH-YRIMARDTSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2C[C@H](C45[C@@]3(CCC(C4O5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C)Cl)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC(C4O5)OC6C(C(C(C(O6)CO)O)O)O)C)Cl)C)C(C)C |
Synonyme |
blattellastanoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



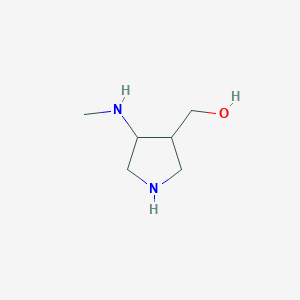
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
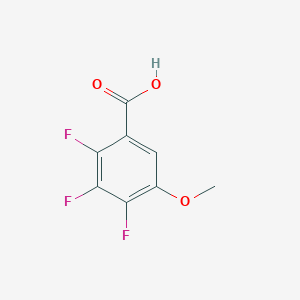
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)
